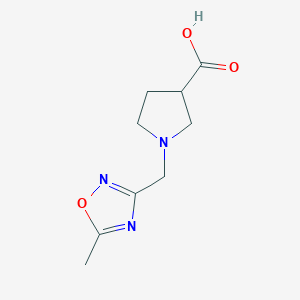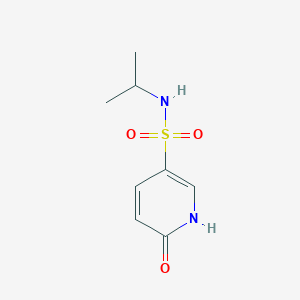![molecular formula C41H24O B13002952 2-(Pyren-1-yl)spiro[fluorene-9,9'-xanthene]](/img/structure/B13002952.png)
2-(Pyren-1-yl)spiro[fluorene-9,9'-xanthene]
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Pyren-1-yl)spiro[fluorene-9,9’-xanthene] is a complex organic compound known for its unique structural properties. This compound features a spiro linkage between fluorene and xanthene units, with a pyrene moiety attached to the fluorene. The spiro linkage imparts rigidity and three-dimensionality to the molecule, making it an interesting candidate for various applications in materials science and organic electronics .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Pyren-1-yl)spiro[fluorene-9,9’-xanthene] typically involves a multi-step process. One common method is the Suzuki cross-coupling reaction, which is used to attach the pyrene moiety to the spiro[fluorene-9,9’-xanthene] core. The reaction conditions often include the use of palladium catalysts and bases such as sodium tert-butoxide .
Industrial Production Methods
This would include optimizing reaction conditions to improve yield and purity, as well as developing efficient purification techniques to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
2-(Pyren-1-yl)spiro[fluorene-9,9’-xanthene] can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the electronic properties of the compound.
Substitution: The pyrene and fluorene units can undergo substitution reactions to introduce different substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various halogenating agents for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce halogen atoms or other functional groups .
Scientific Research Applications
2-(Pyren-1-yl)spiro[fluorene-9,9’-xanthene] has several applications in scientific research:
Organic Electronics: The compound’s unique structural properties make it suitable for use in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Materials Science: Its rigidity and three-dimensionality are advantageous for developing new materials with specific electronic and optical properties.
Photovoltaics: It has been explored as a hole-transporting material in perovskite solar cells, contributing to improved efficiency and stability.
Mechanism of Action
The mechanism by which 2-(Pyren-1-yl)spiro[fluorene-9,9’-xanthene] exerts its effects is primarily related to its electronic properties. The spiro linkage and the presence of the pyrene moiety influence the compound’s ability to transport charge and absorb light. These properties are crucial for its performance in electronic and photovoltaic applications .
Comparison with Similar Compounds
Similar Compounds
Spiro[fluorene-9,9’-xanthene]: This compound shares the spiro linkage but lacks the pyrene moiety, resulting in different electronic properties.
Spirobifluorene: Another spiro compound with a different core structure, used in similar applications but with distinct performance characteristics.
Uniqueness
2-(Pyren-1-yl)spiro[fluorene-9,9’-xanthene] is unique due to the combination of the pyrene moiety and the spiro linkage, which imparts specific electronic and optical properties not found in other similar compounds. This makes it particularly valuable for applications requiring high charge mobility and stability .
Properties
Molecular Formula |
C41H24O |
|---|---|
Molecular Weight |
532.6 g/mol |
IUPAC Name |
2-pyren-1-ylspiro[fluorene-9,9'-xanthene] |
InChI |
InChI=1S/C41H24O/c1-2-11-33-30(10-1)31-22-20-28(29-21-18-27-17-16-25-8-7-9-26-19-23-32(29)40(27)39(25)26)24-36(31)41(33)34-12-3-5-14-37(34)42-38-15-6-4-13-35(38)41/h1-24H |
InChI Key |
LUQOMHWAITXFNB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(C24C5=CC=CC=C5OC6=CC=CC=C46)C=C(C=C3)C7=C8C=CC9=CC=CC1=C9C8=C(C=C1)C=C7 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


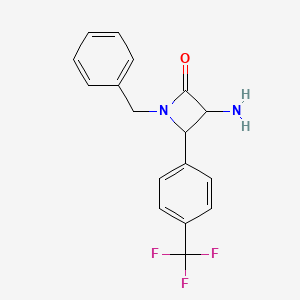
![3-(2-(4-Chlorophenyl)-8-methylimidazo[1,2-a]pyridin-3-yl)acrylic acid](/img/structure/B13002887.png)
![4-(1-Aminopropan-2-yl)-1-azabicyclo[3.2.1]octan-4-ol](/img/structure/B13002893.png)
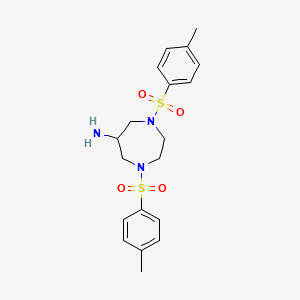
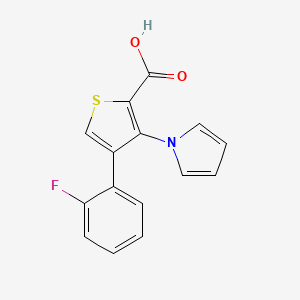

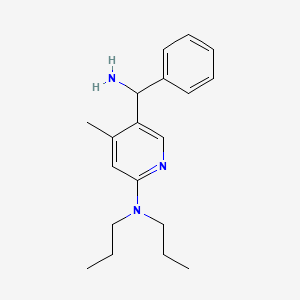
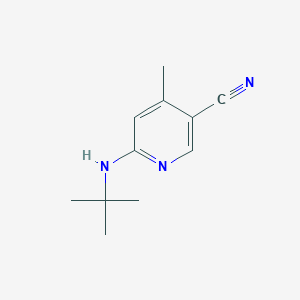

![5-(4-Methoxy-[1,1'-biphenyl]-3-yl)oxazol-2-amine 2,2,2-trifluoroacetate](/img/structure/B13002928.png)

